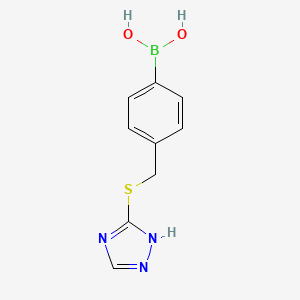
(4-(((1H-1,2,4-Triazol-5-yl)thio)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a triazole ring via a sulfanyl methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid typically involves the formation of the triazole ring followed by its attachment to the phenyl boronic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include boronic esters, dihydrotriazoles, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
The triazole ring is known for its ability to interact with biological targets, and the boronic acid group can inhibit proteasomes, making it a candidate for cancer therapy .
Industry
In industry, {4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity .
Wirkmechanismus
The mechanism of action of {4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, while the boronic acid group can form reversible covalent bonds with active site serine residues in proteasomes, leading to inhibition of proteasome activity and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the boronic acid group.
1,2,4-Triazole: The core triazole structure without additional functional groups.
Phenylboronic acid: Contains the boronic acid group but lacks the triazole ring.
Uniqueness
The uniqueness of {4-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]phenyl}boronic acid lies in its combination of a triazole ring and a boronic acid group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H10BN3O2S |
|---|---|
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
[4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2S/c14-10(15)8-3-1-7(2-4-8)5-16-9-11-6-12-13-9/h1-4,6,14-15H,5H2,(H,11,12,13) |
InChI-Schlüssel |
ADJZHDQBKUDQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CSC2=NC=NN2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
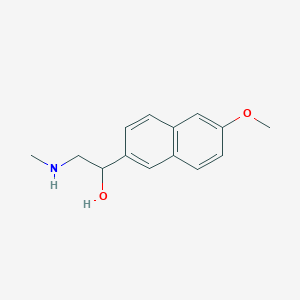
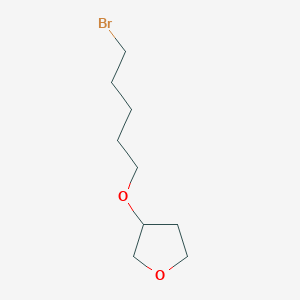
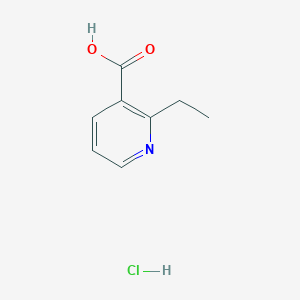
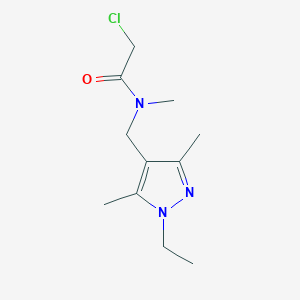

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
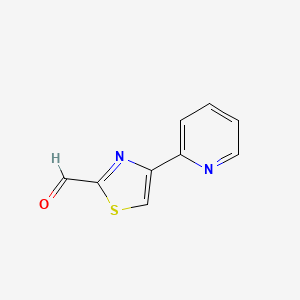
![2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15315240.png)
